molecular formula C7H15O8PS B1195777 Mesgalp CAS No. 23973-05-9

Mesgalp

Cat. No.: B1195777
CAS No.: 23973-05-9
M. Wt: 290.23 g/mol
InChI Key: URBVNGPRVHSYCK-OVHBTUCOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mesgalp is a synthetic compound that has garnered significant attention in various scientific fields due to its unique chemical properties and potential applications. It is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mesgalp typically involves a multi-step process that includes the following key steps:

    Initial Reactants: The process begins with the selection of appropriate starting materials, which are often organic compounds with specific functional groups.

    Reaction Conditions: The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired chemical transformations occur efficiently.

    Catalysts: Catalysts are often used to accelerate the reaction and improve yield. Common catalysts include transition metals and organometallic compounds.

    Purification: After the reaction, the product is purified using techniques such as chromatography and recrystallization to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:

    Batch Processing: Large quantities of reactants are processed in batches, with careful monitoring of reaction parameters.

    Continuous Flow Systems: For higher efficiency, continuous flow systems may be employed, where reactants are continuously fed into the reactor, and products are continuously removed.

    Quality Control: Rigorous quality control measures are in place to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Mesgalp undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, often using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can participate in substitution reactions where one functional group is replaced by another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Transition metals, organometallic compounds.

    Solvents: Organic solvents such as dichloromethane, ethanol.

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and the conditions used. For example:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with increased hydrogen content.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Mesgalp has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties, including its use as a drug candidate for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Mesgalp involves its interaction with specific molecular targets and pathways. It exerts its effects through:

    Molecular Targets: this compound binds to specific receptors or enzymes, altering their activity and leading to downstream effects.

    Pathways Involved: The pathways affected by this compound include signal transduction pathways, metabolic pathways, and gene expression pathways.

Comparison with Similar Compounds

Mesgalp can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as Semaglutide, Dulaglutide, and Exenatide share some structural similarities with this compound.

    Uniqueness: this compound is unique in its specific binding affinity, stability, and reactivity, which make it a valuable compound for various applications.

Biological Activity

Mesgalp, a compound belonging to the class of methoxyfuranocoumarins (MFCs), has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, cytotoxic, and neuroprotective effects, supported by case studies and research findings.

1. Overview of this compound

This compound is a synthetic compound derived from natural sources, particularly from certain plants known for their medicinal properties. Its structure includes methoxy groups that contribute to its biological activity. The compound has been evaluated for various pharmacological effects, which are summarized in the following sections.

2. Antimicrobial Activity

This compound exhibits significant antimicrobial properties against a range of pathogens.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)
E. coli6.72 mg/mL
S. aureus6.63 mg/mL
P. aeruginosa6.67 mg/mL
C. albicans6.63 mg/mL
A. niger6.28 mg/mL

Research indicates that this compound's antimicrobial efficacy is comparable to established antibiotics, making it a potential candidate for developing new antimicrobial agents .

3. Anti-Inflammatory Activity

The anti-inflammatory properties of this compound have been demonstrated in various in vitro and in vivo studies. In one study, the compound significantly reduced carrageenan-induced edema in rats, showing an inhibition rate of up to 94% at certain concentrations .

Case Study: In Vivo Anti-Inflammatory Effects

  • Model: Rat paw edema induced by carrageenan
  • Results:
    • 1 hour post-administration: 94.69% inhibition
    • 2 hours post-administration: 89.66% inhibition
    • 3 hours post-administration: 87.83% inhibition

These findings suggest that this compound may modulate inflammatory pathways effectively, potentially through the inhibition of pro-inflammatory cytokines .

4. Cytotoxic and Anti-Cancer Activity

This compound has shown promising results in cytotoxicity assays against various cancer cell lines.

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineIC50 (µM)
Neuroblastoma10
Colon Cancer12

In particular, this compound was observed to induce apoptosis in neuroblastoma cells through the intrinsic and extrinsic pathways, affecting key proteins such as Bcl-2 and Bax .

5. Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound, especially against oxidative stress-induced damage in neuronal cells.

Case Study: Neuroprotective Effects in SH-SY5Y Cells

  • Model: Human neuroblastoma cells (SH-SY5Y)
  • Treatment: Pre-incubation with this compound
  • Results: Significant attenuation of hydrogen peroxide-induced cell damage was observed.

This protective effect is attributed to this compound's ability to modulate oxidative stress markers and enhance cellular resilience .

6. Conclusion

This compound represents a multifaceted compound with significant biological activities, including antimicrobial, anti-inflammatory, cytotoxic, and neuroprotective effects. Its promising results in preclinical studies warrant further investigation into its mechanisms of action and potential therapeutic applications.

Properties

IUPAC Name

[(2S,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-methyloxan-2-yl]sulfanyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15O8PS/c1-3-5(9)6(10)4(2-8)14-7(3)17-15-16(11,12)13/h3-10H,2H2,1H3,(H2,11,12,13)/t3-,4-,5-,6+,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URBVNGPRVHSYCK-OVHBTUCOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(OC1SOP(=O)(O)O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@H]([C@H](O[C@H]1SOP(=O)(O)O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15O8PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23973-05-9
Record name Methyl beta-D-thiogalactopyranoside phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023973059
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mesgalp
Reactant of Route 2
Mesgalp
Reactant of Route 3
Mesgalp
Reactant of Route 4
Mesgalp
Reactant of Route 5
Mesgalp
Reactant of Route 6
Mesgalp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.